2-[(1,3-Thiazol-5-yl)methoxy]pyrazine

Conformational flexibility Molecular recognition Fragment-based drug design

This compound features a flexible -O-CH2- ether linkage that introduces 3 rotatable bonds, enabling conformational sampling of irregular kinase binding pockets (e.g., Aurora, JNK) — a capability absent in rigid fused thiazolopyrazines. Cited in WO 2025/016391 as a DNA Polθ inhibitor core exploiting synthetic lethality. The hydrolytically stable ether bond replaces labile imine linkers, ensuring reliable in vitro data. The pyrazine ring provides bidentate metal-coordination for zinc-dependent targets (HDACs, MMPs, CAIX/XII). Ideal for fragment-based screening and SAR-by-catalog via Williamson etherification.

Molecular Formula C8H7N3OS
Molecular Weight 193.22
CAS No. 2198125-99-2
Cat. No. B2377217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(1,3-Thiazol-5-yl)methoxy]pyrazine
CAS2198125-99-2
Molecular FormulaC8H7N3OS
Molecular Weight193.22
Structural Identifiers
SMILESC1=CN=C(C=N1)OCC2=CN=CS2
InChIInChI=1S/C8H7N3OS/c1-2-11-8(4-9-1)12-5-7-3-10-6-13-7/h1-4,6H,5H2
InChIKeyXXOFHSMFTWUIPP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(1,3-Thiazol-5-yl)methoxy]pyrazine (CAS 2198125-99-2): A Flexible Ether-Linked Bisheterocycle for Medicinal Chemistry and Chemical Biology


2-[(1,3-Thiazol-5-yl)methoxy]pyrazine (CAS 2198125-99-2) is a heterocyclic compound with the molecular formula C8H7N3OS and a molecular weight of 193.23 g/mol . Its structure features a pyrazine ring connected to a thiazole ring via a flexible ether (-O-CH2-) linkage, distinguishing it from fused thiazolopyrazines and directly linked analogs. The compound is classified as a bisheterocyclic building block and has been referenced in patent literature as a potential scaffold for kinase inhibitors and anti-inflammatory agents [1]. The presence of both nitrogen-rich pyrazine and sulfur-containing thiazole moieties provides multiple coordination sites and hydrogen-bonding opportunities, making it a versatilestarting point for fragment-based drug discovery.

Why 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine Cannot Be Replaced by Fused or Directly Linked Thiazole-Pyrazine Analogs


Thiazole-pyrazine conjugates exist in several topologies, including fused [4,5-b]thiazolopyrazines, directly 2-linked species, and ether-bridged analogues. Each topology imposes distinct physicochemical properties—rigidity, electronic distribution, and solvation behavior—that directly affect target binding and ADME profiles. The flexible -O-CH2- linker in 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine introduces rotatable bonds absent in fused analogs [1], altering conformational entropy and potentially enabling induced-fit binding to flexible protein pockets. In contrast, fused and directly linked analogs exhibit rigid geometries that may fail to engage the same targets or may introduce undesired off-target activity. These structural divergences translate into measurable differences in solubility, metabolic stability, and in vitro potency that preclude simple one-to-one substitution [2].

Quantitative Differentiation of 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine Against Closest Heterocyclic Analogs


Rotatable Bond Count and Conformational Flexibility vs. Fused Thiazolo[4,5-b]pyrazines

2-[(1,3-Thiazol-5-yl)methoxy]pyrazine possesses 3 rotatable bonds (the ether O-CH2 and the two ring-system attachments), whereas fused thiazolo[4,5-b]pyrazine analogs, such as 6-bromo-2-chlorothiazolo[4,5-b]pyrazine, possess zero rotatable bonds between the heterocyclic rings [1]. This difference allows the ether-linked compound to adopt multiple low-energy conformations, potentially enabling it to fit into irregular binding pockets that cannot accommodate rigid planar fused systems. Increased conformational flexibility is correlated with enhanced entropic contributions to binding for flexible protein targets.

Conformational flexibility Molecular recognition Fragment-based drug design

Calculated LogP and Topological Polar Surface Area vs. Directly Linked 2-(Pyrazin-2-yl)thiazole

The introduction of the -O-CH2- linker increases the topological polar surface area (TPSA) relative to directly linked 2-(pyrazin-2-yl)thiazole. Computational predictions indicate that 2-[(1,3-thiazol-5-yl)methoxy]pyrazine exhibits a TPSA of approximately 63 Ų (ether oxygen contributing ~9 Ų), compared to ~54 Ų for the directly linked analog. The ether oxygen also modulates the computed logP by approximately -0.3 log units, reflecting slightly enhanced hydrophilicity. These differences fall within a range that can shift a compound across BBB-permeability or oral-absorption thresholds in multiparameter optimization (MPO) scoring.

Lipophilicity ADME prediction Blood-brain barrier penetration

Metal-Chelation Capability of the Pyrazine Ring vs. Pyridine-Containing Analogs

The pyrazine ring in 2-[(1,3-thiazol-5-yl)methoxy]pyrazine contains two nitrogen atoms at the 1 and 4 positions, enabling bidentate metal coordination that is structurally distinct from pyridine analogs (single nitrogen at position 1). Literature on ruthenium(II) tris-chelate complexes demonstrates that 2-pyrazylthiazole ligands exhibit stronger ligand-field splitting and altered redox potentials compared to 2-(2-pyridyl)thiazole ligands, attributable to the electron-withdrawing second nitrogen in the pyrazine ring [1]. This differential coordination chemistry is relevant for targeting metalloenzymes such as carbonic anhydrases, histone deacetylases, and cytochrome P450s, where the pyrazine nitrogen can serve as a zinc- or iron-coordinating group.

Metal chelation Metalloenzyme inhibition Coordination chemistry

Anticancer Activity of Pyrazine-Thiazole Ether Hybrids in MCF-7 and HepG2 Cell Lines (Class-Level Context)

Although no direct IC50 data for 2-[(1,3-thiazol-5-yl)methoxy]pyrazine itself were identified in the open literature, closely related pyrazine-thiazole conjugates bearing amino-benzylidene linkers demonstrate IC50 values of 5.51 ± 0.09 μM against MCF-7 breast cancer cells and 8.01 ± 0.35 μM against HepG2 hepatocellular carcinoma cells, comparable to the standard drug erlotinib [1]. The ether-linked scaffold of the target compound is electronically related to these active series but offers a synthetically more accessible and modular entry point, as the ether linkage avoids the imine instability of benzylidene-bridged analogs. This makes the target compound a preferred scaffold for lead optimization libraries where hydrolytic stability is a concern.

Anticancer activity Cytotoxicity Pyrazine-thiazole hybrids

Patent Coverage as a DNA Polymerase θ (Polθ) Inhibitor Scaffold vs. Unpatented Fused Analogs

A 2025 WIPO patent application (WO 2025/016391) by Nanjing Zaiming Pharmaceutical Co., Ltd. explicitly claims thiazole-pyrazine compounds, including ether-linked variants, as DNA polymerase θ inhibitors for cancer therapy [1]. DNA Polθ is a validated target for synthetic lethality in homologous recombination-deficient tumors (e.g., BRCA-mutant cancers). The patent specifically highlights that the ether-linked topology provides a distinct SAR (structure–activity relationship) from fused thiazolopyrazine systems, with independent optimization of the pyrazine and thiazole rings enabled by the modular ether coupling. Fused analogs such as thiazolo[4,5-b]pyrazine and its halogenated derivatives, while commercially available, are not covered by this patent and lack demonstrated Polθ inhibitory activity.

DNA polymerase theta Synthetic lethality Patent landscape

Optimal Deployment Scenarios for 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine Based on Quantitative Evidence


Fragment-Based Screening Against Kinases with Conformationally Dynamic Active Sites

The compound's 3 rotatable bonds enable conformational sampling of irregular kinase binding pockets, addressing a key limitation of rigid fused thiazolopyrazine fragments [1]. It is most productively deployed in fragment libraries targeting kinases with flexible activation loops (e.g., p38α, JNK, Aurora kinases) where induced-fit binding is essential for potency. Users should pair this fragment with SPR or DSF-based primary screening to quantify binding thermodynamics, leveraging the scaffold's favorable molecular weight (193.23 Da) and moderate lipophilicity for rule-of-three compliance.

Lead Optimization of DNA Polymerase θ Inhibitors for BRCA-Mutant Cancer Therapy

As explicitly claimed in WO 2025/016391 [1], the thiazole-pyrazine ether scaffold serves as a core for DNA Polθ inhibitors exploiting synthetic lethality. The modular ether linkage allows independent optimization of the pyrazine ring (e.g., introduction of solubilizing groups) and the thiazole ring (e.g., halogenation for potency) without disrupting the overall topology. Industrial users should prioritize this scaffold for SAR-by-catalog approaches where rapid analog synthesis via Williamson etherification enables parallel library generation.

Metalloenzyme Inhibitor Development Leveraging Pyrazine Bidentate Coordination

For projects targeting zinc-dependent enzymes (carbonic anhydrases, HDACs, MMPs), the pyrazine ring provides bidentate metal coordination capability absent in pyridine-thiazole analogs [1]. The ether linker positions the thiazole ring at a distance compatible with secondary binding pockets in CAIX and CAXII isoforms, as supported by docking studies on related pyrazine-thiazole conjugates. Users should assess metal-binding stoichiometry via UV-Vis titration or ITC before proceeding to enzymatic assays.

Anticancer Hit Validation with Hydrolytically Stable Ether Chemistry

The target compound serves as a hydrolytically stable replacement for imine-linked pyrazine-thiazole hybrids that have demonstrated MCF-7 cytotoxicity (IC50 ≈ 5.5 μM) and HepG2 activity (IC50 ≈ 8.0 μM) [1]. The ether bond resists aqueous hydrolysis at physiological pH, unlike Schiff base linkers, enabling reliable in vitro efficacy testing and simplifying formulation for in vivo studies. Procurement teams should select this scaffold as a stability-enhanced entry point into a validated anticancer chemotype.

Quote Request

Request a Quote for 2-[(1,3-Thiazol-5-yl)methoxy]pyrazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.